rac-(2R,3S)-2-(3,4-difluorophenyl)oxolan-3-amine, trans
Description
rac-(2R,3S)-2-(3,4-difluorophenyl)oxolan-3-amine, trans is a chiral aminotetrahydrofuran derivative characterized by:
- Trans stereochemistry at the oxolane (tetrahydrofuran) ring.
- A 3,4-difluorophenyl substituent at the C2 position.
- Racemic (rac) configuration, indicating a 1:1 mixture of (2R,3S) and (2S,3R) enantiomers.
The 3,4-difluorophenyl group introduces strong electronegativity and lipophilicity, which may influence pharmacokinetic properties such as membrane permeability or receptor binding .
Properties
CAS No. |
2307777-96-2 |
|---|---|
Molecular Formula |
C10H11F2NO |
Molecular Weight |
199.2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “rac-(2R,3S)-2-(3,4-difluorophenyl)oxolan-3-amine, trans” typically involves the following steps:
Formation of the Oxolane Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Difluorophenyl Group: This step may involve nucleophilic substitution reactions where a difluorophenyl halide reacts with the oxolane precursor.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.
Reduction: Reduction reactions can convert the difluorophenyl group to other functional groups or reduce the oxolane ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the difluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halides, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction could produce alcohols or hydrocarbons.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
Chiral Catalysts: Its chiral nature makes it useful in asymmetric synthesis and catalysis.
Biology and Medicine
Biological Studies: Used in studies involving enzyme interactions and metabolic pathways.
Industry
Material Science: Possible applications in the development of new materials with specific properties.
Agriculture: Could be used in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of “rac-(2R,3S)-2-(3,4-difluorophenyl)oxolan-3-amine, trans” would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, influencing biochemical pathways. The difluorophenyl group could enhance binding affinity and specificity, while the oxolane ring and amine group may contribute to the compound’s overall activity.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table summarizes key structural analogs and their distinguishing features:
Key Observations
Substituent Impact on Solubility: The dihydrochloride salts (e.g., pyridin-4-yl analog) exhibit higher aqueous solubility compared to non-salt forms . Fluorinated phenyl groups (as in the target compound) enhance lipophilicity, which may improve blood-brain barrier penetration but reduce solubility .
Steric and Electronic Effects: Pyrazole and pyridine substituents introduce nitrogen heteroatoms, enabling hydrogen bonding with biological targets .
Pharmacological Potential: Pyridin-4-yl and pyrazolyl analogs are frequently used in kinase inhibitor development . The 3,4-difluorophenyl group in the target compound is structurally analogous to motifs in antipsychotic and antidepressant agents, suggesting CNS applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
